Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate
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Description
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate (EAPO) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a relatively new compound, first synthesized in 2014, and is a member of the class of compounds known as azetidines. EAPO has a variety of interesting properties and applications, and has been studied in the fields of biochemistry, physiology, and drug design.
Scientific Research Applications
Antimalarial and Antimycobacterium Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate, have shown promising in vitro activity against the malaria-causing P. falciparum (K1 strain) and antimycobacterium activities. Additionally, their cytotoxic activity against Vero cells has been evaluated, providing insights into potential therapeutic applications (Nongpanga Ningsanont, D. Black, R. Chanphen, Y. Thebtaranonth, 2003).
Antibacterial Agents
Some azetidinone derivatives have been synthesized and shown significant activity against bacteria and fungi. This research indicates the potential of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate derivatives as antibacterial agents (P. Mohite, V. Bhaskar, 2011).
Chemotherapy Research
Research into the synthesis and reactivity of compounds related to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate has implications in chemotherapy. For example, laquinimod, a derivative, is an oral drug in clinical trials for treating multiple sclerosis. Understanding the chemical synthesis and reactivity of such compounds can contribute to the development of new drugs (K. Jansson, T. Fristedt, A. Olsson, B. Svensson, S. Jönsson, 2006).
Enzymatic Activity Enhancement
Compounds similar to Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate have been prepared and shown to increase the reactivity of certain enzymes, like cellobiase. This suggests potential applications in biochemistry and pharmaceuticals (Mohamed Abd, Gawaad Awas, 2008).
Colorimetric Chemosensors
New colorimetric chemosensors based on derivatives of Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate have been developed. These chemosensors can recognize metal cations like Cu2+, Zn2+, and Co2+ through color changes, indicating potential in environmental monitoring or analytical chemistry (T. Aysha, M. B. Mohamed, Mervat S. El-Sedik, Y. Youssef, 2021).
properties
IUPAC Name |
ethyl 5-[3-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)9-4-8-16(19)15-7-3-6-14(12-15)13-18-10-5-11-18/h3,6-7,12H,2,4-5,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFVVRERFMAKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643288 |
Source
|
Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898772-48-0 |
Source
|
Record name | Ethyl 3-(1-azetidinylmethyl)-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898772-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-{3-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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